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Compound of Interest

Compound Name: 5-Ethoxy-2-hydroxybenzaldehyde

Cat. No.: B1308184

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
aromatic aldehyde 5-Ethoxy-2-hydroxybenzaldehyde (CAS No: 80832-54-8).[1][2] Due to the
limited availability of publicly accessible experimental spectra for this specific compound, this
document combines available data, predicted values based on analogous compounds, and
generalized experimental protocols. This information is intended to serve as a valuable
resource for the identification, characterization, and quality control of 5-Ethoxy-2-
hydroxybenzaldehyde in research and development settings.

Chemical Structure and Properties
o |[UPAC Name: 5-ethoxy-2-hydroxybenzaldehyde[3]

Synonyms: 5-Ethoxysalicylaldehyde|[3]

Molecular Formula: CoH1003[1][2]

Molecular Weight: 166.17 g/mol [2][3]

Appearance: Solid

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1308184?utm_src=pdf-interest
https://www.benchchem.com/product/b1308184?utm_src=pdf-body
https://www.biosynth.com/p/FDA83254/80832-54-8-5-ethoxy-2-hydroxy-benzaldehyde
https://www.scbt.com/p/5-ethoxy-2-hydroxy-benzaldehyde-80832-54-8
https://www.benchchem.com/product/b1308184?utm_src=pdf-body
https://www.benchchem.com/product/b1308184?utm_src=pdf-body
https://www.benchchem.com/product/b1308184?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethoxy-2-hydroxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethoxy-2-hydroxybenzaldehyde
https://www.biosynth.com/p/FDA83254/80832-54-8-5-ethoxy-2-hydroxy-benzaldehyde
https://www.scbt.com/p/5-ethoxy-2-hydroxy-benzaldehyde-80832-54-8
https://www.scbt.com/p/5-ethoxy-2-hydroxy-benzaldehyde-80832-54-8
https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethoxy-2-hydroxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the available and predicted spectroscopic data for 5-Ethoxy-2-
hydroxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for 5-Ethoxy-2-hydroxybenzaldehyde is not readily available in
public databases, predicted values and data from similar structures provide a reliable
estimation. The following tables outline the expected chemical shifts for *H and 3C NMR
spectra.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~9.8 s 1H Aldehyde (-CHO)
~7.3 d 1H Aromatic H
~7.1 dd 1H Aromatic H
~6.9 d 1H Aromatic H
~4.1 q 2H Methylene (-CHz)
~1.4 t 3H Methyl (-CHs)
~11.0 (broad) s 1H Hydroxyl (-OH)

Note: Predicted values are based on the analysis of structurally similar compounds such as 4-
hydroxybenzaldehyde and 2-hydroxybenzaldehyde. The hydroxyl proton's chemical shift can
vary significantly with concentration and solvent.

Table 2: Predicted 3C NMR Spectral Data
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Chemical Shift (8) ppm Assignment

~195 Aldehyde Carbonyl (C=0)
~158 Aromatic C-O (ethoxy)
~150 Aromatic C-O (hydroxyl)
~125 Aromatic CH

~122 Aromatic C-CHO

~118 Aromatic CH

~115 Aromatic CH

~64 Methylene Carbon (-CH2)
~15 Methyl Carbon (-CH3)

Note: Predicted values are based on computational models and comparison with isomers like
3-ethoxy-2-hydroxybenzaldehyde.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 5-Ethoxy-2-hydroxybenzaldehyde is expected to show characteristic
absorption bands for its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3400-3200 (broad) Medium O-H stretch (phenolic)
) C-H stretch (aromatic and

3000-2850 Medium _ _

aliphatic)
~2820 and ~2720 Weak C-H stretch (aldehyde)

C=0 stretch (aldehyde,
~1650 Strong )

conjugated)
1600-1450 Medium C=C stretch (aromatic ring)
~1250 Strong C-O stretch (aryl ether)
~1200 Strong C-O stretch (phenol)

Note: Expected absorption bands are based on typical values for substituted aromatic
aldehydes and phenols.

Mass Spectrometry (MS)

The mass spectrum of 5-Ethoxy-2-hydroxybenzaldehyde would provide information about its
molecular weight and fragmentation pattern.

Table 4: Expected Mass Spectrometry Data

m/z Ratio Interpretation

166 Molecular ion [M]*

165 [M-H]*

138 [M-COJ* or [M-C2H4]* (from ethoxy group)
137 [M-CHOJ*

121 Loss of ethoxy group

109 Further fragmentation
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Note: The exact mass is calculated as 166.062994 Da.[3] Fragmentation patterns are predicted

based on the functional groups present.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of 5-Ethoxy-2-hydroxybenzaldehyde is
dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in an
NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal
standard.

Instrumentation: *H and 3C NMR spectra are recorded on a 300, 400, or 500 MHz NMR
spectrometer.

Data Acquisition: For tH NMR, a standard pulse sequence is used. For 13C NMR, a proton-
decoupled pulse sequence is typically employed to simplify the spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

IR Spectroscopy

Sample Preparation: For a solid sample, a small amount is finely ground with potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded
using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly
on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR
crystal) is recorded first. The sample is then scanned, typically over a range of 4000-400
cm™i.
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o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: An Electron lonization (EI) or Electrospray lonization (ESI) mass
spectrometer is used. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion
trap.

o Data Acquisition: The sample is introduced into the ion source. For El, the sample is
vaporized and bombarded with electrons. For ESI, the sample solution is nebulized and
subjected to a high voltage, forming charged droplets. The resulting ions are then separated
by the mass analyzer based on their mass-to-charge ratio (m/z).

» Data Processing: The detector signal is converted into a mass spectrum, showing the
relative abundance of ions at different m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a chemical compound like 5-Ethoxy-2-hydroxybenzaldehyde.
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Workflow for Spectroscopic Analysis of 5-Ethoxy-2-hydroxybenzaldehyde
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Caption: Spectroscopic analysis workflow for 5-Ethoxy-2-hydroxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Ethoxy-2-
hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1308184#spectroscopic-data-for-5-ethoxy-2-
hydroxybenzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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